molecular formula C20H25N3O3 B11968257 4-Phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine

4-Phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine

Katalognummer: B11968257
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: VPGSKONKYLSBGZ-RCCKNPSSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a phenyl group, a trimethoxybenzylidene moiety, and a piperazinamine core, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine typically involves a condensation reaction between 4-phenylpiperazine and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-Phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trimethoxybenzylidene moiety is believed to play a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Phenyl-2-[(3,4,5-trimethoxybenzylidene)amino]thiazole
  • Methyl (E)-3-(3,4,5-trimethoxybenzylidene)dithiocarbazate

Uniqueness

4-Phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine is unique due to its piperazine core, which imparts distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C20H25N3O3

Molekulargewicht

355.4 g/mol

IUPAC-Name

(E)-N-(4-phenylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine

InChI

InChI=1S/C20H25N3O3/c1-24-18-13-16(14-19(25-2)20(18)26-3)15-21-23-11-9-22(10-12-23)17-7-5-4-6-8-17/h4-8,13-15H,9-12H2,1-3H3/b21-15+

InChI-Schlüssel

VPGSKONKYLSBGZ-RCCKNPSSSA-N

Isomerische SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/N2CCN(CC2)C3=CC=CC=C3

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C=NN2CCN(CC2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.